molecular formula C8H16NO3P B2798686 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid CAS No. 2445792-58-3

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid

Cat. No.: B2798686
CAS No.: 2445792-58-3
M. Wt: 205.194
InChI Key: KZZIHKURUUIZDX-UHFFFAOYSA-N
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Description

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a specialized chemical compound featuring a propanoic acid linker attached to a unique 1,4λ⁵-azaphosphinane core structure. This molecular architecture, particularly the presence of the phosphinane ring system, makes it a valuable intermediate for investigating novel pharmacophores in medicinal chemistry. Researchers can utilize this compound in the synthesis of more complex molecules, where its structure may contribute to binding affinity and selectivity for biological targets. Compounds with similar propanoic acid backbones and heterocyclic systems have demonstrated a range of bioactivities in scientific literature, serving as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) which is a target in cancer research . Other analogous structures have been explored for their antimicrobial potential against multidrug-resistant bacterial and fungal pathogens , as well as for anti-inflammatory and immunomodulatory properties . The specific 1,4λ⁵-azaphosphinane moiety presents an opportunity for research in chemical biology and drug discovery, potentially enabling the development of novel enzyme inhibitors or receptor modulators. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the development of targeted chemical libraries.

Properties

IUPAC Name

3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZIHKURUUIZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCN(CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing species.

    Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the azaphosphinan ring.

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
One of the primary applications of this compound lies in its ability to act as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer. The compound has been highlighted in patents as having potential therapeutic effects due to its structural features that allow it to inhibit specific kinases involved in tumor proliferation and survival .

Pharmacological Studies
Research indicates that derivatives of this compound can be designed to enhance selectivity and potency against particular kinase targets. For instance, modifications to the azaphosphinan structure can lead to improved bioavailability and reduced off-target effects, making them suitable for further development into pharmaceuticals .

Agricultural Applications

Pesticide Development
The compound's unique phosphorus-containing structure has been investigated for its potential use in developing novel pesticides. Phosphorus compounds are known for their efficacy in controlling plant pathogens and pests. Studies have shown that derivatives of 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid exhibit antifungal properties, which could be harnessed to create environmentally friendly agricultural products .

Fertilizer Enhancements
Additionally, the compound's ability to enhance nutrient uptake in plants has been explored. It can potentially be used as a component in fertilizers to improve crop yields by facilitating better absorption of essential nutrients from the soil .

Material Science

Polymer Synthesis
In material science, this compound has been investigated for its role in synthesizing advanced polymers. Its phosphorous content contributes to flame retardancy and thermal stability in polymer matrices. Research has demonstrated that incorporating this compound into polymer formulations can significantly enhance their mechanical properties while maintaining lightweight characteristics .

Case Studies

Application Area Study Reference Findings
Medicinal ChemistryUS20140066406A1Demonstrated effectiveness as a kinase inhibitor with potential anti-cancer properties.
AgricultureWO2021014365A1Showed antifungal activity suitable for pesticide development; enhanced nutrient uptake in crops.
Material SciencePubChem DatabaseIndicated improvements in polymer properties when integrated into formulations.

Mechanism of Action

The mechanism by which 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom within the azaphosphinan ring can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Analogs Identified:

5-Bromoindolizine-2-carboxylic Acid : A bicyclic indolizine derivative with a carboxylic acid group, used in synthetic chemistry for heterocyclic diversification .

2,4-Dichloro-5-methoxybenzoic Acid : A substituted benzoic acid with halogen and methoxy groups, often employed as a building block in agrochemical synthesis .

Haloxyfop and Fluazifop: Propanoic acid-derived herbicides containing pyridinyloxy-phenoxy substituents, targeting acetyl-CoA carboxylase in plants .

Comparative Data Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Source
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid C₁₁H₁₇N₃O₄S 287.34 Azaphosphinan ring, propanoic acid Synthetic building block Enamine Ltd
5-Bromoindolizine-2-carboxylic acid Not provided - Indolizine ring, carboxylic acid Synthetic intermediate Enamine Ltd
Haloxyfop C₁₅H₁₁ClF₃NO₅ 383.70 Pyridinyloxy, phenoxy, propanoic acid Herbicide Pesticide Glossary
Fluazifop C₁₅H₁₂F₃NO₄ 327.26 Pyridinyloxy, phenoxy, propanoic acid Herbicide Pesticide Glossary

Target Compound

  • Synthetic Utility : Listed in Enamine Ltd’s catalog as a building block, indicating its role in constructing complex molecules via functional group transformations (e.g., amidation, esterification) .

Comparison Insights

  • Functional Group Diversity: Unlike haloxyfop and fluazifop, which rely on pyridinyl-phenoxy motifs for herbicidal activity, the target compound’s azaphosphinan ring may offer alternative binding modes in biological or catalytic systems.
  • Application Divergence : The target compound is primarily a research chemical, whereas haloxyfop and fluazifop are commercial herbicides with well-documented modes of action .

Limitations and Gaps

  • No direct comparative studies on the biological or catalytic performance of the target compound versus its analogs were identified in the provided evidence.
  • Data on solubility, stability, or toxicity are absent, limiting a full assessment of its practical applicability.

Biological Activity

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and cancer treatment. This article explores the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄N₃O₃P
  • Molecular Weight : 267.22 g/mol
  • LogP : 2.0 (indicating moderate lipophilicity)

Structural Representation

The compound features a phosphorus atom within a cyclic structure, which contributes to its unique biological properties. The presence of the azaphosphinan ring is particularly notable for its role in modulating biological interactions.

Research indicates that this compound acts primarily as a kinase inhibitor , affecting various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the interaction between Ras and Sos1, which is critical in many hyperproliferative disorders such as cancer .

Case Studies

  • In Vitro Studies : In laboratory settings, the compound has demonstrated significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and increased survival times compared to control groups. These studies suggest that the compound may enhance the efficacy of existing cancer therapies when used in combination .

Pharmacological Profile

The pharmacological profile of this compound includes:

ActivityEffectiveness
Kinase InhibitionHigh
AntiproliferativeModerate to High
Cytotoxicity in Cancer CellsSignificant
Selectivity for Tumor CellsHigh

Recent Discoveries

Recent patents have highlighted the potential for this compound to be developed into a therapeutic agent targeting specific cancers. Notably, the compound's ability to selectively inhibit kinase activity suggests it could be used in targeted therapies, minimizing side effects associated with traditional chemotherapy .

Comparative Analysis with Other Compounds

Comparative studies with other kinase inhibitors reveal that this compound exhibits a broader spectrum of activity against various kinases involved in oncogenic signaling pathways. This positions it as a promising candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of phosphorus-containing heterocycles like this compound typically involves cyclocondensation of phosphorus precursors with carboxylic acid derivatives. Key steps include:

  • Phosphorus incorporation : Use phosphorylating agents (e.g., PCl₃, H₃PO₄) under anhydrous conditions to form the azaphosphinane ring.
  • Propanoic acid coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the propanoic acid moiety.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient for purity assessment (detection at 210–220 nm) .
  • Spectroscopy :
  • ¹H/³¹P NMR : Confirm the azaphosphinane ring structure (δ ~20–30 ppm for ³¹P) and propanoic acid protons (δ 2.5–3.5 ppm for CH₂ groups) .
  • FT-IR : Validate carbonyl (C=O) stretches at ~1700 cm⁻¹ and P=O bonds at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. Tools like Gaussian or ORCA are recommended.
  • Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to identify low-energy pathways for phosphorus ring formation and acid coupling .
  • Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm intermediate structures .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Correlation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can link phosphorus atoms to adjacent carbons .
  • Isotopic Labeling : Introduce ¹³C or ²H labels at ambiguous positions to track connectivity in complex spectra .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive bond-length and stereochemical data .

Q. How can reaction fundamentals inform reactor design for scaling up synthesis?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved in-situ FT-IR or Raman spectroscopy to determine rate constants and optimize residence time in flow reactors .
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to design reactors (e.g., microfluidic systems) that ensure rapid mixing of viscous phosphorus precursors .
  • Thermodynamic Profiling : Differential scanning calorimetry (DSC) identifies exothermic peaks to prevent thermal runaway during scale-up .

Q. What pharmacological profiling approaches are suitable for studying this compound’s bioactivity?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., ATP-binding assays) due to the compound’s phosphorus moiety, which may mimic phosphate groups .
  • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to measure half-life and identify major metabolites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., phosphodiesterases) using AutoDock Vina to prioritize in vivo testing .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational predictions and experimental yields?

  • Methodological Answer :

  • Error Analysis : Compare computed activation energies with experimental Arrhenius plots to identify overlooked intermediates (e.g., solvent adducts) .
  • Sensitivity Testing : Vary computational parameters (e.g., basis set size, solvation models) to assess robustness of predictions .
  • Iterative Refinement : Feed experimental data (e.g., failed reaction outcomes) back into machine learning models to improve pathway accuracy .

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